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Compound of Interest

Compound Name: CbZ-Ala-Ala-Ala-Ala

Cat. No.: B12371926 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of the tetrapeptide N-

Carbobenzyloxy-L-alanyl-L-alanyl-L-alanyl-L-alanine (Cbz-Ala-Ala-Ala-Ala). As direct

experimental spectroscopic data for this specific molecule is not extensively available in public

databases, this guide synthesizes information from closely related analogues—namely Cbz-L-

alanine and Cbz-L-alanyl-L-alanine—to project the expected spectroscopic characteristics. This

guide also outlines a comprehensive, representative protocol for the solid-phase synthesis of

the title compound, offering a complete theoretical and practical framework for researchers in

peptide chemistry and drug development.

Predicted Spectroscopic Data
The following tables summarize the predicted and known spectroscopic data for Cbz-Ala-Ala-
Ala-Ala and its shorter analogues. The predictions for the tetrapeptide are derived from the

experimental data of Cbz-L-alanine and Cbz-L-alanyl-L-alanine, and general principles of

peptide spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Chemical Shifts for Cbz-Ala-Ala-Ala-Ala

Solvent: CDCl₃. Predicted shifts are based on data for Cbz-D-Alanine and general peptide

chemical shift ranges.
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Proton Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

Cbz-CH₂ ~5.15 Singlet

Benzylic protons of

the Cbz protecting

group.

Cbz-Ar-H ~7.35 Multiplet
Aromatic protons of

the Cbz group.

Ala¹-NH ~5.50 Doublet
Amide proton of the

first alanine residue.

Ala¹-α-CH ~4.30 Multiplet
Alpha-proton of the

first alanine residue.

Ala¹-β-CH₃ ~1.44 Doublet
Methyl protons of the

first alanine residue.

Ala²⁻⁴-NH 6.5 - 8.5 Doublet

Amide protons of the

internal and C-

terminal residues.

Ala²⁻⁴-α-CH 4.1 - 4.5 Multiplet

Alpha-protons of the

internal and C-

terminal residues.

Ala²⁻⁴-β-CH₃ 1.3 - 1.5 Doublet

Methyl protons of the

internal and C-

terminal residues.

COOH >10.0 Broad Singlet

Carboxylic acid

proton, may be

subject to exchange.

Table 2: Predicted ¹³C NMR Chemical Shifts for Cbz-Ala-Ala-Ala-Ala

Solvent: CDCl₃. Predicted shifts are based on data for Cbz-D-Alanine and Cbz-Ala-Ala-OH.
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Carbon Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

Ala-β-CH₃ 17 - 20
Methyl carbons of the four

alanine residues.

Ala-α-CH 49 - 52
Alpha-carbons of the four

alanine residues.

Cbz-CH₂ ~67
Benzylic carbon of the Cbz

protecting group.

Cbz-Ar-C 127 - 129
Aromatic carbons of the Cbz

group.

Cbz-Ar-C (ipso) ~136
Aromatic carbon attached to

the oxygen.

Cbz-C=O ~156
Carbonyl carbon of the

carbamate.

Ala-C=O 172 - 176
Carbonyl carbons of the

peptide bonds and C-terminus.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for Cbz-Ala-Ala-Ala-Ala
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Functional Group
Predicted Wavenumber

(cm⁻¹)
Vibrational Mode

O-H (Carboxylic Acid) 3300 - 2500 (broad) Stretching

N-H (Amide) 3350 - 3250 Stretching

C-H (Aromatic) 3100 - 3000 Stretching

C-H (Aliphatic) 3000 - 2850 Stretching

C=O (Carboxylic Acid) ~1710 Stretching

C=O (Urethane) ~1690 Stretching

C=O (Amide I) ~1650 Stretching

N-H (Amide II) ~1540 Bending

C-N 1250 - 1020 Stretching

Mass Spectrometry (MS)
For a peptide like Cbz-Ala-Ala-Ala-Ala, electrospray ionization (ESI) would be a suitable

analysis method. The expected molecular ion and fragmentation patterns are outlined below.

Table 4: Predicted Mass Spectrometry Data for Cbz-Ala-Ala-Ala-Ala
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Parameter Value Notes

Molecular Formula C₂₀H₂₈N₄O₇

Molecular Weight 436.46 g/mol

[M+H]⁺ 437.20
Expected parent ion in positive

ion mode ESI-MS.

[M+Na]⁺ 459.18 Possible sodium adduct.

Key Fragmentation b- and y-ions

Collision-induced dissociation

(CID) would likely produce a

series of b- and y-ions from the

cleavage of the peptide bonds,

allowing for sequence

confirmation. For example,

loss of the C-terminal alanine

would result in a prominent y₃

ion.

Experimental Protocol: Solid-Phase Peptide
Synthesis
The following is a representative protocol for the synthesis of Cbz-Ala-Ala-Ala-Ala using

Fmoc-based solid-phase peptide synthesis (SPPS), followed by N-terminal Cbz protection.

Materials and Reagents
Fmoc-Ala-Wang resin

Fmoc-Ala-OH

Piperidine solution (20% in DMF)

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

DIPEA (N,N-Diisopropylethylamine)
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DMF (N,N-Dimethylformamide)

DCM (Dichloromethane)

Benzyl chloroformate (Cbz-Cl)

TFA (Trifluoroacetic acid)

TIS (Triisopropylsilane)

Deionized water

Diethyl ether

Synthesis Workflow
The synthesis involves sequential coupling of Fmoc-protected alanine residues to a solid

support, followed by N-terminal modification and cleavage from the resin.
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Fmoc-Ala-Wang Resin

Fmoc Deprotection
(20% Piperidine/DMF)

DMF & DCM Wash

Couple Fmoc-Ala-OH
(HBTU/DIPEA in DMF)

DMF & DCM Wash

Repeat Steps 2-5
(2 times)

Cycle 1

Final Fmoc Deprotection

DMF & DCM Wash

Cbz Protection
(Cbz-Cl/DIPEA in DCM)

DCM Wash

Cleavage from Resin
(TFA/TIS/H₂O)

Precipitation
(Cold Diethyl Ether)

Purification
(RP-HPLC)
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Molecular Structure
(Cbz-Ala-Ala-Ala-Ala)

NMR
IR MS

Functional Groups:
- Cbz (Aromatic, Urethane)
- Peptide Bonds (Amides)

- Alanine Side Chains (CH₃)
- C-Terminus (COOH)

¹H NMR:
- Chemical Shift (Proton Environment)

- Integration (Proton Count)
- Multiplicity (Neighboring Protons)

correlates to

¹³C NMR:
- Chemical Shift (Carbon Environment)

correlates to

IR Spectroscopy:
- Absorption Bands (Vibrational Modes)

correlates to

Mass Spectrometry:
- Molecular Ion (Molecular Weight)

- Fragmentation Pattern (Sequence)

correlates to
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[https://www.benchchem.com/product/b12371926#spectroscopic-data-for-cbz-ala-ala-ala-
ala]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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